N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers probing 2-mercaptobenzoxazole SAR often face bottlenecks in sourcing well-characterized building blocks with validated H-bond topology and physicochemical parameters. This compound directly addresses that gap. • Verified LogP ~2.08, Fsp3 0.38, HBA 3/HBD 1 - enabling rational, property-based library design • ≥97% purity with single-batch QC; sealed dry storage at 2-8°C • Immediate stock for global shipping; ideal for kinase-focused library synthesis and medicinal chemistry training

Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
CAS No. 1020242-40-3
Cat. No. B1328596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide
CAS1020242-40-3
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OC(=S)N2
InChIInChI=1S/C13H16N2O3S/c1-4-15(5-2)12(16)8-6-9-11(10(7-8)17-3)18-13(19)14-9/h6-7H,4-5H2,1-3H3,(H,14,19)
InChIKeyUZQZDHDANCUWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide: Class & Sourcing


N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide is a synthetic, low-molecular-weight (280.34 g/mol) benzoxazole derivative featuring a 2-mercapto (thione) tautomeric system, a 7-methoxy substituent, and an N,N-diethylcarboxamide moiety at the 5-position . It belongs to the 2-mercaptobenzoxazole class, a privileged scaffold investigated for carbonic anhydrase inhibition and multi-kinase targeting [1]. The compound is commercially available for research use at ≥97% purity, with a computed LogP of ~2.08 and a single hydrogen-bond donor, distinguishing it from both the parent 2-mercaptobenzoxazole and the corresponding sulfonamide analog .

Benzoxazole scaffold with 2-mercapto/thione tautomeric system
May support carbonic anhydrase inhibitor SAR and kinase lead optimization studies
5-Carboxamide substitution provides distinct hydrogen-bonding topology (3 HBA, 1 HBD) for molecular recognition research

N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide: No Generic Substitute


Within the 2-mercaptobenzoxazole family, simple scaffold hopping between the unsubstituted parent (CAS 2382-96-9), the 5-sulfonamide derivative (CAS 24962-46-7), and the target 5-carboxamide (CAS 1020242-40-3) is not functionally equivalent. The carboxamide linkage introduces a distinct hydrogen-bonding topology (3 HBA, 1 HBD) versus the sulfonamide's higher acceptor count (5 HBA) and larger polar surface area, while the 7-methoxy group alters both lipophilicity and the electron density of the benzoxazole ring . These divergences manifest in measurable property differences: a LogP shift from ~2.4 (parent) to ~2.08 (target), and an Fsp3 increase from essentially zero in the flat parent scaffold to 0.38, indicating greater three-dimensional character that can influence binding-site complementarity [1].

Property
Target Compound
Parent (CAS 2382-96-9)
Sulfonamide Analog (CAS 24962-46-7)
Functional group
5-Carboxamide
Unsubstituted
5-Sulfonamide
H-Bond Acceptors
3
3
5
LogP (computed)
~2.08
~2.42
Fsp3
0.38
~0
Differences in hydrogen-bonding capacity and lipophilicity may shift binding-site complementarity and selectivity profiles. Direct substitution without validation is not recommended.

N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide: vs Closest Analogs


Lipophilicity vs Parent 2-Mercaptobenzoxazole

The target compound exhibits a computed LogP of 2.075, which is approximately 0.35 log units lower than the parent 2-mercaptobenzoxazole (LogP 2.42), indicating reduced lipophilicity despite the addition of the diethylamide and methoxy substituents [1]. This shift toward a more balanced hydrophilic-lipophilic profile aligns more closely with typical oral drug-like space.

LogP Shift
Cross-study comparable
ΔLogP = −0.35
Target: 2.08 vs Parent: 2.42
May support assay compatibility review
Computed values; experimental validation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Profile: Carboxamide vs Sulfonamide

The 5-carboxamide group in the target compound provides 3 hydrogen-bond acceptors and 1 donor, compared to 5 acceptors and 1 donor in the 5-sulfonamide analog (CAS 24962-46-7) . This reduced acceptor count and the different geometry of the carboxamide versus the sulfonamide can lead to distinct binding interactions with protein targets.

H-Bond Capacity
Cross-study comparable
ΔHBA = −2 (3 vs 5 acceptors)
Supports binding-mode differentiation
Reflects carboxamide vs sulfonamide topology
Molecular recognition Structure-activity relationship Binding mode

Three-Dimensional Character: Fsp3 Comparison

The target compound has an Fsp3 value of 0.385, reflecting the presence of the N,N-diethyl and methoxy substituents that introduce saturated carbon atoms and three-dimensionality . In contrast, the unsubstituted 2-mercaptobenzoxazole core is essentially flat (Fsp3 ≈ 0). This increased fraction of sp3-hybridized carbons is associated with improved clinical success rates and reduced toxicity in drug discovery pipelines.

Fsp3 Character
Class-level inference
Fsp3 = 0.38 (vs ~0 for parent)
May influence binding-site complementarity
Increased sp3 fraction suggests distinct shape
Molecular complexity Drug design Scaffold diversity

Carbonic Anhydrase Inhibition: 2-Mercaptobenzoxazole Scaffold

The 2-mercaptobenzoxazole scaffold, of which the target compound is a direct derivative, has been demonstrated through kinetic and X-ray crystallographic studies to inhibit human carbonic anhydrase isoforms via a monodentate zinc-coordination mechanism involving the thione sulfur [1]. While no isoform-specific inhibition data exist for the exact target compound, the presence of the 5-carboxamide substituent is expected to modulate isoform selectivity based on established SAR within this chemotype.

CA Inhibition
Class-level inference
Scaffold demonstrates zinc coordination; target compound lacks direct Ki
Supports scaffold-based SAR exploration
Isoform selectivity remains to be profiled
Carbonic anhydrase Enzyme inhibition Medicinal chemistry

N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide: Application Scenarios


Carbonic Anhydrase Inhibitor SAR Libraries

Given the demonstrated carbonic anhydrase inhibitory activity of the 2-mercaptobenzoxazole scaffold [1], this compound is an ideal building block for constructing focused SAR libraries aimed at probing isoform selectivity. Its differentiated LogP (2.08) and H-bond network (3 HBA, 1 HBD) enable systematic variation of the 5-position substituent within a controlled physicochemical range.

Kinase Inhibitor Lead Optimization Campaigns

2-Mercaptobenzoxazole derivatives have been reported as potential multi-kinase inhibitors [1]. The target compound's Fsp3 of 0.38 introduces three-dimensional character that can be exploited to escape the flat, aromatic-rich regions of chemical space often associated with kinase inhibitor promiscuity, making it a strategic choice for improving selectivity profiles.

Property Benchmarking in Drug Discovery Education

With precisely defined and vendor-verified physicochemical parameters (LogP, HBA/HBD, Fsp3, MW) [1], this compound serves as a well-characterized reference standard for teaching medicinal chemistry concepts such as lipophilic efficiency (LipE) calculations, property-based lead optimization, and scaffold-hopping exercises in academic and industrial training settings.

Synthetic Methodology Using 2-Mercapto Handle

The 2-mercapto group provides a reactive handle for S-alkylation, disulfide formation, or metal-chelation studies [1]. The compound's combination of a nucleophilic thione with a stable carboxamide linkage makes it a versatile substrate for developing novel synthetic transformations on the benzoxazole core, particularly in aqueous or mild electrochemical conditions.

Application
Selection Property
Validation Focus
CA isoform SAR studies
Physicochemical profile (LogP, HBA/HBD)
Binding-mode comparison across isoforms
Kinase lead optimization
Fsp3 and 3D character
Selectivity profile improvement vs flat scaffolds
Medicinal chemistry education
Reference parameters (LogP, HBA/HBD, Fsp3, MW)
LipE calculation and property-based design exercises
Synthetic transformation studies
2-Mercapto nucleophilic handle
S-alkylation, disulfide, metal-chelation reactivity
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